Cas no 55899-29-1 (Ethyl 4-bromopyrazolo1,5-apyridine-3-carboxylate)

Ethyl 4-bromopyrazolo1,5-apyridine-3-carboxylate structure
55899-29-1 structure
商品名:Ethyl 4-bromopyrazolo1,5-apyridine-3-carboxylate
CAS番号:55899-29-1
MF:C10H9N2O2Br
メガワット:269.09466
MDL:MFCD20527619
CID:1038510
PubChem ID:12208494

Ethyl 4-bromopyrazolo1,5-apyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
    • 4-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
    • AK100603
    • ANW-70089
    • CTK8C3432
    • KB-253301
    • BS-41762
    • AMY30431
    • SY268614
    • SB37665
    • Ethyl4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
    • DB-430178
    • MFCD20527619
    • 55899-29-1
    • CS-0038048
    • D72630
    • SCHEMBL25786093
    • A870067
    • DTXSID20480502
    • Ethyl 4-bromopyrazolo1,5-apyridine-3-carboxylate
    • MDL: MFCD20527619
    • インチ: InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2H2,1H3
    • InChIKey: CSNZZVJLCGOAFL-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=C2C(=CC=CN2N=C1)Br

計算された属性

  • せいみつぶんしりょう: 267.98500
  • どういたいしつりょう: 267.98474g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • PSA: 43.60000
  • LogP: 2.27350

Ethyl 4-bromopyrazolo1,5-apyridine-3-carboxylate セキュリティ情報

Ethyl 4-bromopyrazolo1,5-apyridine-3-carboxylate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Ethyl 4-bromopyrazolo1,5-apyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1131317-100mg
4-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
55899-29-1 95%
100mg
$185 2024-07-28
eNovation Chemicals LLC
Y1131317-500mg
4-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
55899-29-1 95%
500mg
$340 2024-07-28
eNovation Chemicals LLC
Y1131317-250mg
4-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
55899-29-1 95%
250mg
$240 2024-07-28
eNovation Chemicals LLC
Y1131317-1g
4-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester
55899-29-1 95%
1g
$555 2024-07-28
Chemenu
CM109438-100mg
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
55899-29-1 95%
100mg
$*** 2023-05-30
eNovation Chemicals LLC
D775382-250MG
ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
55899-29-1 97%
250mg
$255 2024-07-21
Aaron
AR00DKW1-100mg
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
55899-29-1 97%
100mg
$68.00 2025-01-24
eNovation Chemicals LLC
D775382-500mg
ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
55899-29-1 97%
500mg
$410 2025-02-24
A2B Chem LLC
AG32501-100mg
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
55899-29-1 95%
100mg
$132.00 2024-04-19
Aaron
AR00DKW1-1g
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
55899-29-1 97%
1g
$225.00 2025-01-24

Ethyl 4-bromopyrazolo1,5-apyridine-3-carboxylate 関連文献

Ethyl 4-bromopyrazolo1,5-apyridine-3-carboxylateに関する追加情報

Recent Advances in the Study of Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 55899-29-1)

Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 55899-29-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have focused on its role as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential clinical applications.

One of the most notable advancements in the study of Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate is its application in the synthesis of novel kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. Researchers have successfully utilized this compound as a building block to develop potent and selective kinase inhibitors, demonstrating its importance in medicinal chemistry. For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis of a series of pyrazolo[1,5-a]pyridine derivatives, including Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate, which exhibited promising inhibitory activity against specific kinase targets.

In addition to its role in kinase inhibitor development, Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate has also been explored for its potential in other therapeutic areas. Recent research has investigated its use in the synthesis of antimicrobial and anti-inflammatory agents. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's utility in the design of new antimicrobial scaffolds, with several derivatives showing significant activity against resistant bacterial strains. These findings underscore the compound's versatility and its potential to address unmet medical needs in infectious diseases.

The synthetic methodologies for Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate have also seen significant improvements. Recent publications have described more efficient and scalable routes for its preparation, which are crucial for its widespread application in drug discovery. For example, a paper in Organic Process Research & Development detailed a novel catalytic process that enhances the yield and purity of the compound, making it more accessible for large-scale production. These advancements are expected to facilitate further research and development efforts involving this compound.

Despite the progress made, challenges remain in the optimization of Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed to fully realize its clinical potential. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area, paving the way for the development of next-generation therapeutics.

In conclusion, Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 55899-29-1) continues to be a valuable compound in the field of chemical biology and medicinal chemistry. Its applications in kinase inhibitor development, antimicrobial agents, and other therapeutic areas highlight its broad utility. With ongoing advancements in synthetic methodologies and a deeper understanding of its biological activities, this compound holds great promise for future drug discovery efforts. Researchers and industry professionals are encouraged to explore its potential further, leveraging the latest scientific findings to develop innovative and effective treatments.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:55899-29-1)Ethyl 4-bromopyrazolo1,5-apyridine-3-carboxylate
A870067
清らかである:99%/99%
はかる:500mg/10g
価格 ($):426.0/2092.0